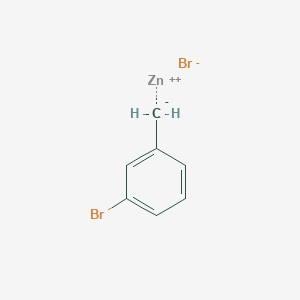

(3-bromobenzyl)zinc(II) bromide

Description

BenchChem offers high-quality (3-bromobenzyl)zinc(II) bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-bromobenzyl)zinc(II) bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H6Br2Zn |

|---|---|

Molecular Weight |

315.3 g/mol |

IUPAC Name |

zinc;1-bromo-3-methanidylbenzene;bromide |

InChI |

InChI=1S/C7H6Br.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |

InChI Key |

FBSUMSXZNCNBLE-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)Br.[Zn+2].[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of (3-bromobenzyl)zinc(II) bromide for organic synthesis

An In-depth Technical Guide to the Chemical Properties and Synthetic Applications of (3-bromobenzyl)zinc(II) bromide

Introduction: The Strategic Advantage of Benzylic Organozinc Reagents

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials.[1] While highly reactive organometallic reagents like Grignard and organolithium compounds are powerful, their utility is often hampered by poor functional group tolerance, necessitating cumbersome protection-deprotection strategies.[2][3] Organozinc compounds, by contrast, offer a compelling balance of moderate reactivity and exceptional chemoselectivity.[4][5] They are generally tolerant of esters, nitriles, ketones, and other sensitive functionalities, making them ideal for late-stage functionalization in drug development.[5]

Among this class, benzylic zinc halides such as (3-bromobenzyl)zinc(II) bromide have emerged as uniquely valuable intermediates. They serve as robust nucleophiles in a variety of transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling, to forge C(sp³)–C(sp²) bonds.[6][7][8] This guide provides a comprehensive overview of the synthesis, properties, and core applications of (3-bromobenzyl)zinc(II) bromide, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Profile and Handling

(3-bromobenzyl)zinc(II) bromide is typically not isolated but prepared and used in situ as a solution, most commonly in tetrahydrofuran (THF).[2][3] The precursor, 3-bromobenzyl bromide, is a solid at room temperature.[9][10]

Table 1: Properties of the Precursor, 3-Bromobenzyl Bromide

| Property | Value | Source |

| CAS Number | 823-78-9 | [9][10] |

| Molecular Formula | C₇H₆Br₂ | [9][10] |

| Molecular Weight | 249.93 g/mol | [10] |

| Appearance | White to light yellow crystal/solid | [9][11] |

| Melting Point | 40 - 42 °C | [9] |

| Boiling Point | 128 - 130 °C | [9] |

Stability and Safe Handling

Organozinc reagents exhibit a higher sensitivity to oxygen and moisture compared to their Grignard or organolithium counterparts, though alkylzinc halides are less pyrophoric than dialkylzinc compounds.[1][12] Therefore, all manipulations must be conducted using stringent air-free techniques, such as a Schlenk line or a glovebox, under an inert atmosphere (e.g., argon or nitrogen).[2][13]

Causality Behind Handling Procedures:

-

Inert Atmosphere: Prevents rapid decomposition through oxidation and hydrolysis. Oxygen insertion into the carbon-zinc bond and protonolysis by water are primary degradation pathways.

-

Anhydrous Solvents: The use of dry solvents, typically THF, is critical as organozinc reagents are unstable toward protic sources.[2]

-

LiCl as a Stabilizer: The presence of lithium chloride not only facilitates the synthesis (discussed next) but has also been shown to have a stabilizing effect on organozinc solutions, potentially by forming more stable "ate" complexes.[14]

Synthesis of (3-bromobenzyl)zinc(II) bromide: The LiCl-Mediated Zinc Insertion

The most reliable and widely adopted method for preparing benzylic zinc reagents is the direct oxidative addition of zinc metal into the corresponding benzylic halide. This process was significantly advanced by the discovery that lithium chloride (LiCl) dramatically accelerates the insertion reaction.[4]

The Role of Lithium Chloride (LiCl): The efficacy of LiCl stems from its ability to break down passivating layers on the zinc metal surface and to disaggregate zinc species in solution. This prevents the formation of unreactive zinc clusters and ensures a high concentration of active organozinc monomers or small, reactive aggregates are available for subsequent reactions.[15] This mediation allows the reaction to proceed smoothly at room temperature, minimizing the formation of Wurtz-type homocoupling byproducts.[16]

Caption: Workflow for LiCl-mediated synthesis of the organozinc reagent.

Experimental Protocol 1: Preparation of (3-bromobenzyl)zinc(II) bromide (0.5 M in THF)

This protocol is adapted from methodologies developed by Knochel and coworkers.[3]

Materials:

-

3-Bromobenzyl bromide (1.0 equiv)

-

Zinc dust (<10 micron, 1.5 equiv)

-

Anhydrous Lithium Chloride (LiCl) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum and backfill with argon. This process is repeated three times to ensure all moisture is removed.

-

Reagent Addition: Under a positive pressure of argon, add the zinc dust and anhydrous LiCl to the flask. Gently heat the flask under vacuum for 10-15 minutes to ensure all components are dry, then cool to room temperature and backfill with argon.

-

Solvent Addition: Add anhydrous THF via syringe to achieve the desired final concentration (e.g., for a 0.5 M solution, add enough THF to account for the volume of the starting material).

-

Initiation: Cool the stirred suspension to 0 °C in an ice bath. Dissolve the 3-bromobenzyl bromide in a minimal amount of anhydrous THF and add it dropwise to the zinc suspension via syringe.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction is an exothermic process, and its initiation is often indicated by a gentle warming of the flask.

-

Completion & Use: The progress of the zinc insertion can be monitored by quenching small aliquots with I₂ and analyzing by GC-MS. The resulting greyish solution of the benzylic zinc reagent is allowed to stand for 30 minutes for excess zinc to settle and is then used directly in the subsequent reaction by cannulating the supernatant.

Core Application: The Negishi Cross-Coupling Reaction

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate, forming a new carbon-carbon bond.[6][17] It is one of the most powerful methods for C(sp³)–C(sp²) bond formation and is a primary application for (3-bromobenzyl)zinc(II) bromide.[6][18]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[18][19][20]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II) intermediate. This is typically the rate-determining step.

-

Transmetalation: The organic group from the organozinc reagent (R-ZnBr) is transferred to the palladium center, displacing the halide and forming a new Pd(II)-R species. The formation of a zincate species in solution can facilitate this step.[2]

-

Reductive Elimination: The two organic fragments (Ar and R) on the palladium center couple and are eliminated, forming the final product (Ar-R) and regenerating the Pd(0) catalyst, which re-enters the cycle.[18][20]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Negishi coupling - Wikipedia [en.wikipedia.org]

- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. 3-Bromobenzyl bromide | C7H6Br2 | CID 69979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Bromobenzyl bromide [nanfangchem.com]

- 12. reddit.com [reddit.com]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. chemrxiv.org [chemrxiv.org]

- 15. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 16. A general preparation of polyfunctional benzylic zinc organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Negishi Coupling [organic-chemistry.org]

- 18. jmcct.com [jmcct.com]

- 19. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 20. uwindsor.ca [uwindsor.ca]

An In-depth Technical Guide to the Molecular Structure and Stability of (3-bromobenzyl)zinc(II) Bromide

Abstract

(3-bromobenzyl)zinc(II) bromide is a significant organozinc reagent, belonging to the class of benzylzinc halides. These compounds serve as crucial intermediates in synthetic organic chemistry, primarily as nucleophilic sources of the 3-bromobenzyl group for the formation of carbon-carbon bonds. Their utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. This guide provides a detailed exploration of the synthesis, molecular structure, stability, and handling of (3-bromobenzyl)zinc(II) bromide. We will delve into the causality behind experimental protocols and provide a framework for its effective use in a research and development setting.

Synthesis and Mechanism

The preparation of (3-bromobenzyl)zinc(II) bromide is typically achieved through the oxidative addition of zinc metal into the carbon-bromine bond of the benzylic position of 3-bromobenzyl bromide. This position is significantly more reactive towards insertion than the aryl bromide due to the lower C(sp³)–Br bond dissociation energy compared to the C(sp²)–Br bond[1][2]. The reaction is highly sensitive to atmospheric oxygen and moisture, necessitating the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).

Rationale for Reagent Selection and Conditions

-

Zinc Activation: Commercial zinc dust is often coated with a passivating layer of zinc oxide. To ensure a successful and timely reaction, the zinc must be activated to expose a fresh metallic surface. Common activation methods include washing with dilute HCl, followed by rinses with water, ethanol, and ether, and then drying under vacuum. Alternatively, reagents like 1,2-dibromoethane or trimethylsilyl chloride can be used in situ to etch the zinc surface.

-

Solvent Choice: Anhydrous tetrahydrofuran (THF) is the most common solvent for this reaction. THF is crucial not only for solvating the reagents but also for stabilizing the resulting organozinc species by coordinating to the Lewis acidic zinc center. This coordination is vital for preventing reagent aggregation and precipitation.

-

Inert Atmosphere: Organozinc halides are strong reducing agents and are readily protonated by water or oxidized by oxygen. Failure to maintain strictly anhydrous and anaerobic conditions will lead to the formation of 3-bromotoluene (from protonation) and various decomposition byproducts, significantly reducing the yield of the desired reagent.

Detailed Experimental Protocol: Synthesis

Objective: To prepare a ~0.5 M solution of (3-bromobenzyl)zinc(II) bromide in THF.

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a glass stopper, and a rubber septum. The entire apparatus is flame-dried under a flow of inert gas and allowed to cool to room temperature.

-

Zinc Activation: Add zinc dust (1.2 equivalents) to the flask. If pre-activation is required, follow a standard literature procedure. For in situ activation, a small amount of 1,2-dibromoethane can be added to the zinc suspension in THF and gently warmed until bubbling (ethane evolution) ceases.

-

Reagent Preparation: In a separate, dry Schlenk flask, dissolve 3-bromobenzyl bromide (1.0 equivalent) in anhydrous THF to create a ~2 M solution.

-

Initiation & Reaction: Add a small aliquot (~10%) of the 3-bromobenzyl bromide solution to the vigorously stirring zinc suspension in THF. The reaction is exothermic and may require gentle heating (e.g., with a heat gun) to initiate, often indicated by a slight warming of the flask or the appearance of a cloudy grey suspension.

-

Reagent Addition: Once the reaction has initiated, add the remaining 3-bromobenzyl bromide solution dropwise via syringe, maintaining a gentle reflux. The rate of addition should be controlled to prevent an overly vigorous reaction.

-

Completion and Storage: After the addition is complete, continue stirring the mixture at room temperature for an additional 2-3 hours to ensure full conversion. The resulting greyish solution of (3-bromobenzyl)zinc(II) bromide is then allowed to settle. The supernatant can be cannulated to another dry, inert-atmosphere flask for storage and subsequent use. The concentration can be determined via titration if required.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (3-bromobenzyl)zinc(II) bromide.

Molecular Structure and Characterization

Expected Molecular Structure

In a coordinating solvent like THF, the zinc atom in (3-bromobenzyl)zinc(II) bromide is expected to adopt a pseudo-tetrahedral geometry. The four coordination sites would be occupied by:

-

The 3-bromobenzyl group (via the benzylic carbon).

-

The bromide ion.

-

Two molecules of THF, which act as Lewis bases donating lone pairs from their oxygen atoms to the Lewis acidic zinc center.

This coordination with the solvent is critical for stabilizing the monomeric species in solution. In the absence of coordinating solvents or at high concentrations, organozinc halides can form dimeric or polymeric structures bridged by the halide atoms.

Structural Representation

Caption: Expected tetrahedral coordination of (3-bromobenzyl)zinc(II) bromide in THF.

Spectroscopic Characterization

Characterization relies on comparing the spectra of the final product solution with that of the starting material, 3-bromobenzyl bromide. The most informative technique is Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR Spectroscopy: The hallmark of successful formation is the change in the chemical shift of the benzylic methylene (-CH₂) protons. In the starting material, 3-bromobenzyl bromide, these protons typically appear around 4.4-4.5 ppm . Upon formation of the C-Zn bond, the electron density around these protons increases, causing a significant upfield shift to approximately 1.5-2.0 ppm . The aromatic proton signals will also experience slight shifts but the benzylic proton signal is the most diagnostic.

-

¹³C NMR Spectroscopy: Similarly, the benzylic carbon signal will shift upfield. In 3-bromobenzyl bromide, this carbon appears around 32-33 ppm . After reaction with zinc, the signal for the carbon atom bonded to zinc (Zn-CH₂) is expected to shift significantly upfield.

Table 1: Comparison of Key NMR Chemical Shifts (CDCl₃ / THF-d₈)

| Compound | Group | Expected ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) |

|---|---|---|---|

| 3-Bromobenzyl Bromide[4][5] | -CH₂Br | ~ 4.45 | ~ 32.5 |

| (3-bromobenzyl)zinc(II) Bromide | -CH₂ZnBr | ~ 1.5 - 2.0 (estimated) | Upfield shift from 32.5 |

Stability and Handling

Chemical Stability

Organozinc halides are thermodynamically stable but kinetically reactive. Their stability is highly dependent on the environment.

-

Sensitivity to Air: The carbon-zinc bond is susceptible to oxidation by O₂. This process can be complex, potentially involving radical mechanisms, leading to the formation of alcohols (after workup) and other oxygenated byproducts.

-

Sensitivity to Moisture: (3-bromobenzyl)zinc(II) bromide is a strong Brønsted base and will be rapidly and irreversibly protonated by water or other protic sources (like alcohols) to yield 3-bromotoluene. This is a common cause of yield loss.

-

Thermal Stability: While generally stable at room temperature in THF solution, prolonged heating can lead to decomposition. For long-term storage, it is advisable to keep the solution at low temperatures (0 to -20 °C) under an inert atmosphere.

Safe Handling Protocols

Given their reactivity, all manipulations of (3-bromobenzyl)zinc(II) bromide solutions should be performed using standard Schlenk line or glovebox techniques.

-

Inert Atmosphere: Always handle the reagent under a positive pressure of high-purity nitrogen or argon.

-

Dry Glassware and Solvents: Ensure all glassware is rigorously dried and solvents are anhydrous.

-

Transfers: Use gas-tight syringes or stainless steel cannulas for transferring solutions to minimize exposure to the atmosphere.

Reactivity and Applications

The primary utility of (3-bromobenzyl)zinc(II) bromide is as a nucleophile in carbon-carbon bond-forming reactions. The carbon-zinc bond is highly covalent, which makes benzylzinc halides less reactive than their Grignard or organolithium counterparts[6]. This lower reactivity imparts a high degree of functional group tolerance, allowing for their use in the presence of esters, nitriles, and ketones[6].

However, for reactions with less reactive electrophiles, such as aryl or vinyl halides, a transition metal catalyst is typically required. The most common application is the Negishi cross-coupling reaction , where a palladium(0) or nickel(0) catalyst is used to facilitate the coupling with an organic halide.

Example Reaction: Negishi Coupling

(3-bromobenzyl)zinc(II) bromide + Ar'-X --[Pd(PPh₃)₄]--> 3-Br-C₆H₄-CH₂-Ar'

This reaction is a powerful tool for constructing complex molecular architectures in the synthesis of pharmaceuticals and advanced materials[7].

References

-

PubChem. (n.d.). 3-Bromobenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

Berman, A. M., & Johnson, J. S. (2000). Addition of Benzylzinc Halides to Alkenyl(phenyl)iodonium Triflates: Stereoselective Synthesis of Trisubstituted Alkenes. Organic Letters, 2(15), 2189–2192*. Retrieved from [Link]

-

Mayer, P., & Knochel, P. (2020). Highly Regioselective Addition of Allylic Zinc Halides and Various Zinc Enolates to [1.1.1]Propellane. Angewandte Chemie International Edition, 59(47), 21050-21055*. Retrieved from [Link]

-

Baranov, E. V., et al. (2010). Kinetics and mechanism of the reaction of benzyl halides with zinc in dimethylformamide. Russian Chemical Bulletin, 59, 1645–1650. Retrieved from [Link]

-

van der Steen, M., & Kleijn, H. (2001). Structural organozinc chemistry. In The Chemistry of Organozinc Compounds (pp. 49-133). John Wiley & Sons, Ltd. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for Scalable continuous flow synthesis of benzylic bromides. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

-

Filo. (2022, October 8). High reactivity of allyl and benzyl halides. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. High reactivity of allyl and benzyl halides. Allyl and benzyl halides are.. [askfilo.com]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. 3-Bromobenzyl bromide | C7H6Br2 | CID 69979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromobenzyl bromide (823-78-9) 13C NMR [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Functional Group Tolerance of (3-Bromobenzyl)zinc(II) Bromide in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The remarkable functional group tolerance of organozinc reagents has positioned them as indispensable tools in modern organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical and materials sciences. This guide provides an in-depth technical overview of the functional group compatibility of a key building block, (3-bromobenzyl)zinc(II) bromide, in various catalytic cross-coupling reactions. We will explore the underlying principles governing its unique reactivity, provide detailed experimental protocols for its preparation and use, and present a comprehensive analysis of its tolerance toward a wide array of functional groups. This document is intended to serve as a practical resource for researchers seeking to leverage the exceptional utility of this versatile reagent in their synthetic endeavors.

Introduction: The Strategic Advantage of Organozinc Reagents

In the landscape of organometallic chemistry, organozinc compounds occupy a privileged position. While less reactive than their organolithium and Grignard counterparts, this attenuated reactivity is the very source of their synthetic power.[1] The carbon-zinc bond possesses a significant degree of covalent character, rendering it less prone to react with a variety of electrophilic functional groups such as esters, ketones, and nitriles.[2] This inherent stability allows for the synthesis of highly functionalized molecules without the need for extensive protecting group strategies, thereby streamlining synthetic routes and improving overall efficiency.[1]

The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed process that unites an organozinc compound with an organic halide, stands as a testament to the broad utility of these reagents.[3] This reaction's high functional group tolerance and broad scope have made it a cornerstone of modern carbon-carbon bond formation.[4] (3-Bromobenzyl)zinc(II) bromide, the subject of this guide, is a particularly valuable reagent for the synthesis of diarylmethanes and related structures, which are common motifs in biologically active compounds.[5]

The Heart of the Matter: Understanding Functional Group Tolerance

The exceptional functional group tolerance of organozinc reagents like (3-bromobenzyl)zinc(II) bromide is rooted in the nature of the carbon-zinc bond. With a moderate electronegativity difference between carbon (2.55) and zinc (1.65), the C-Zn bond is significantly more covalent and less polarized than the C-Mg and C-Li bonds of Grignard and organolithium reagents, respectively. This reduced ionicity translates to lower nucleophilicity, meaning the organozinc reagent is less likely to engage in unwanted side reactions with electrophilic functional groups present in the coupling partners.

The primary mode of reactivity for organozinc reagents in cross-coupling catalysis is transmetalation to a transition metal center, typically palladium or nickel.[4] This step is highly efficient and proceeds under mild conditions, while the direct reaction of the organozinc species with sensitive functional groups is kinetically disfavored. This chemoselectivity is the key to their widespread application in complex molecule synthesis.

Preparation of (3-Bromobenzyl)zinc(II) Bromide: A Detailed Protocol

The reliable and high-yielding preparation of the organozinc reagent is paramount for its successful application. The most common method involves the direct insertion of activated zinc metal into the carbon-bromine bond of 3-bromobenzyl bromide.

Activation of Zinc

Commercially available zinc dust is often coated with a passivating layer of zinc oxide, which can impede the reaction. Therefore, an activation step is crucial. Several methods have been developed for this purpose, with the use of iodine or 1,2-dibromoethane being common laboratory practices.[6] More recently, the use of lithium chloride has been shown to significantly accelerate the insertion process.[7]

Caption: Workflow for the preparation of (3-bromobenzyl)zinc(II) bromide.

Step-by-Step Experimental Protocol

This protocol is a synthesis of established methods for the preparation of benzylzinc halides.

Materials:

-

3-Bromobenzyl bromide

-

Zinc dust (<10 micron, >98%)

-

Lithium chloride (anhydrous)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (for titration)

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

Drying of Glassware and Reagents: All glassware should be oven-dried at 120 °C overnight and cooled under a stream of inert gas. Anhydrous lithium chloride is dried under high vacuum at 150 °C for 4 hours.

-

Zinc Activation and Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add zinc dust (1.5 equivalents) and anhydrous lithium chloride (1.0 equivalent). The flask is evacuated and backfilled with inert gas three times.

-

Initiation of Zinc Insertion: Anhydrous THF is added to the flask to create a slurry. A solution of 3-bromobenzyl bromide (1.0 equivalent) in anhydrous THF is then added dropwise to the stirring suspension of activated zinc at room temperature. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion and Titration: After the addition is complete, the reaction mixture is typically stirred at room temperature or slightly elevated temperatures (40-50 °C) for several hours until the consumption of the starting material is complete (monitored by TLC or GC-MS). The concentration of the resulting (3-bromobenzyl)zinc(II) bromide solution can be determined by iodine titration.

Functional Group Tolerance in Catalysis: A Comprehensive Overview

The true utility of (3-bromobenzyl)zinc(II) bromide is demonstrated in its compatibility with a wide range of functional groups in both the organozinc reagent itself and the electrophilic coupling partner. This section provides a detailed summary of tolerated functionalities, primarily in the context of palladium-catalyzed Negishi cross-coupling and cobalt-catalyzed coupling reactions.

The Negishi Cross-Coupling Reaction

The palladium-catalyzed Negishi coupling is the most common application of (3-bromobenzyl)zinc(II) bromide. The catalytic cycle involves oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent, and finally, reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst.[3]

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Tolerated Functional Groups

The following table summarizes the functional groups that have been shown to be compatible with cross-coupling reactions involving benzylzinc reagents, including (3-bromobenzyl)zinc(II) bromide.

| Functional Group | Location | Reaction Type | Comments |

| Ester | On Aryl Halide | Negishi, Co-catalyzed | High yields are generally obtained with no saponification. |

| Nitrile | On Aryl Halide | Negishi, Co-catalyzed | The cyano group is well-tolerated and does not interfere with the coupling. |

| Ketone | On Aryl Halide | Negishi, Co-catalyzed | No addition to the carbonyl group is observed under standard conditions. |

| Aldehyde | On Aryl Halide | Negishi | While generally tolerated, slow addition of the organozinc reagent may be required. |

| Chloride | On Aryl Halide | Negishi | Aryl chlorides can be coupled, often requiring more active catalysts. |

| Amide | On Aryl Halide | Negishi | The amide functionality is robust and does not react. |

| Ether | On Benzylzinc/Aryl Halide | Negishi, Co-catalyzed | Ether linkages are stable under the reaction conditions. |

| Nitro | On Aryl Halide | Negishi | The nitro group is generally tolerated, although it can be sensitive in some cases. |

| Heterocycles | On Aryl Halide | Negishi, Co-catalyzed | Pyridines, pyrimidines, and other heterocycles are excellent coupling partners. |

Cobalt-Catalyzed Cross-Coupling

In addition to palladium, cobalt complexes have emerged as effective catalysts for the cross-coupling of benzylzinc reagents with aryl halides. These reactions often proceed under mild conditions and offer a more cost-effective and sustainable alternative to palladium-based systems. The functional group tolerance in cobalt-catalyzed reactions is comparable to that observed in Negishi couplings, with esters, nitriles, and ketones being well-tolerated.

Beyond Negishi: Other Catalytic Applications

While the Negishi coupling is the most prominent application, (3-bromobenzyl)zinc(II) bromide can participate in other catalytic transformations. For instance, in the presence of copper catalysts, it can undergo acylation reactions with acid chlorides and conjugate addition to α,β-unsaturated ketones. These reactions further highlight the versatility and broad functional group compatibility of this valuable reagent.

Conclusion: A Powerful Tool for Modern Synthesis

(3-Bromobenzyl)zinc(II) bromide stands out as a highly versatile and functional-group-tolerant reagent for the construction of carbon-carbon bonds. Its moderate reactivity, a consequence of the covalent nature of the carbon-zinc bond, allows for its use in the presence of a wide array of sensitive functional groups, thereby obviating the need for cumbersome protection-deprotection sequences. This in-depth guide has provided a comprehensive overview of its preparation, mechanistic underpinnings of its reactivity, and its broad applicability in catalysis, particularly in Negishi and cobalt-catalyzed cross-coupling reactions. For researchers in drug development and materials science, a thorough understanding and application of (3-bromobenzyl)zinc(II) bromide can unlock new avenues for the efficient and selective synthesis of complex molecular architectures.

References

- Knochel, P.; Millot, N.; Rodriguez, A. L.; Tucker, C. E. Preparation and Applications of Functionalized Organozinc Compounds. Org. React.2001, 58, 417–757.

- Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Strategy for C-C Bond Formation. Acc. Chem. Res.1982, 15 (11), 340–348.

-

Benischke, A. D.; Knoll, I.; Rérat, A.; Gosmini, C.; Knochel, P. A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides. Chem. Commun.2016 , 52 (12), 2533–2536. [Link]

-

Krasovskiy, A.; Malakhov, V.; Gavryushin, A.; Knochel, P. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angew. Chem. Int. Ed.2006 , 45 (36), 6040–6044. [Link]

- Negishi, E.-i. The Negishi Coupling. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 3, pp 353–385.

-

Lipshutz, B. H.; Ghorai, S. Cross-Couplings between Benzylic and Aryl Halides “on Water”: Synthesis of Diarylmethanes. Org. Lett.2008 , 10 (12), 2565–2568. [Link]

-

Organozinc chemistry - Wikipedia. [Link]

-

Amatore, M.; Gosmini, C. Synthesis of functionalised diarylmethanes via a cobalt-catalysed cross-coupling of arylzinc species with benzyl chlorides. Chem. Commun.2008 , (39), 5019–5021. [Link]

-

Negishi coupling - Wikipedia. [Link]

-

Rieke, R. D. The Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science1989 , 246 (4935), 1260–1264. [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]

-

Fu, G. C. Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides. J. Am. Chem. Soc.2005 , 127 (30), 10482–10483. [Link]

-

Han, C.; Buchwald, S. L. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. J. Am. Chem. Soc.2009 , 131 (22), 7532–7533. [Link]

-

Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of 30 Methyl-Bearing Stereocenters - PMC. [Link]

-

Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC. [Link]

- Knochel, P.; Jones, P. Organozinc Reagents: A Practical Approach; Oxford University Press: Oxford, 1999.

-

The preparation of novel organozinc reagents using highly reactive zinc. [Link]

-

Krasovskiy, A.; Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroaryl-Magnesium Reagents from Organic Bromides. Angew. Chem. Int. Ed.2004 , 43 (25), 3333–3336. [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. "The preparation of novel organozinc reagents using highly reactive zin" by Li-shan Zhu [digitalcommons.unl.edu]

- 3. Negishi coupling - Wikipedia [en.wikipedia.org]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 7. organic-chemistry.org [organic-chemistry.org]

An In-depth Technical Guide to the Reactivity Profile of meta-Bromobenzyl Zinc Reagents

Introduction

Organozinc reagents have carved out an indispensable role in modern organic synthesis, primarily due to their remarkable balance between reactivity and functional group tolerance.[1][2] Unlike their more reactive organolithium and Grignard counterparts, which are incompatible with a wide range of electrophilic functional groups, organozinc compounds can be prepared and utilized in the presence of esters, ketones, nitriles, and amides.[3] This unique chemoselectivity makes them invaluable intermediates in the synthesis of complex molecules for the pharmaceutical and materials science sectors.

Among this class of reagents, benzylic zinc halides are particularly useful for introducing the versatile benzyl moiety. Their preparation via the direct insertion of zinc metal into benzylic halides has been a subject of extensive research, leading to highly efficient and reliable protocols.[4][5] This guide provides a comprehensive technical overview of the preparation, stability, and reactivity profile of meta-bromobenzyl zinc reagents, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and explore the mechanistic underpinnings of their reactivity, particularly in cross-coupling reactions.

Preparation of meta-Bromobenzyl Zinc Reagents

The most direct and widely adopted method for preparing benzylic zinc reagents is the oxidative addition of metallic zinc to the corresponding organic halide. While benzylic bromides can react with activated zinc, the use of more stable and often more economical benzylic chlorides is highly desirable. The protocol developed by Knochel and coworkers, which utilizes lithium chloride (LiCl) as a crucial additive, has become the gold standard for this transformation, enabling the efficient synthesis from benzylic chlorides at room temperature.[4]

The Critical Role of Zinc Activation and LiCl

The direct insertion of commercial zinc dust into organic halides is often sluggish due to a passivating layer of zinc oxide on the metal's surface.[6] Therefore, an activation step is essential. Common activators include iodine (I₂) or 1,2-dibromoethane, which etch the zinc surface to expose fresh, reactive Zn(0).[1][7]

The key innovation for the efficient synthesis from benzylic chlorides is the use of LiCl. Its role is twofold:

-

Solubilization of ZnCl₂: The oxidative insertion of zinc into an organochloride (R-Cl) forms an organozinc chloride (R-ZnCl) and generates ZnCl₂ as the reaction proceeds. ZnCl₂ is poorly soluble in common ethereal solvents like tetrahydrofuran (THF) and can precipitate onto the zinc surface, halting the reaction. LiCl forms a soluble complex (Li[ZnCl₃]) with the generated ZnCl₂, keeping the zinc surface active.

-

Formation of Soluble Organozincates: LiCl breaks down the polymeric aggregates of the organozinc reagent, forming more soluble and reactive organozincate species (e.g., R-ZnCl₂⁻ Li⁺).[6][8] This not only facilitates the preparation but also enhances the reactivity of the resulting reagent in subsequent reactions.

Experimental Workflow: Preparation of meta-Bromobenzylzinc Chloride

The following diagram and protocol outline the standard laboratory procedure for the preparation of a meta-bromobenzyl zinc reagent.

Caption: Workflow for LiCl-mediated zinc insertion.

Detailed Protocol:

-

Apparatus Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an argon inlet, add zinc dust (1.5 - 2.0 equiv.) and anhydrous lithium chloride (1.5 - 2.0 equiv.).

-

Activation: Heat the flask gently with a heat gun under a high vacuum for 5-10 minutes to remove any adsorbed moisture. Allow the flask to cool to room temperature and fill with argon.

-

Solvent Addition: Add anhydrous THF via syringe.

-

Substrate Addition: Slowly add a solution of meta-bromobenzyl chloride (1.0 equiv.) in anhydrous THF to the stirred suspension of zinc and LiCl. The reaction is often slightly exothermic, and the addition rate should be controlled to maintain the temperature at or near 25 °C.

-

Reaction and Titration: Stir the reaction mixture at 25 °C for 4-12 hours. The insertion is typically complete when most of the zinc dust has been consumed. The concentration of the resulting organozinc solution can be determined by iodometric titration before use in subsequent steps.[4]

Stability and Handling

Benzylic zinc reagents prepared in THF with LiCl exhibit good stability and can often be stored under an inert atmosphere (Argon or Nitrogen) for several days at 0-4 °C without significant decomposition.[9] However, stability is solvent-dependent. While THF is the most common solvent, more polar aprotic solvents like N,N-dimethylformamide (DMF) or 1,3-dimethyl-2-imidazolidinone (DMI) can also be used, sometimes leading to enhanced reactivity in cross-coupling, but potentially lower long-term stability.[10]

The primary species in solution is the lithium zincate complex, which exists in equilibrium with other species. The presence of LiCl is critical for maintaining a homogeneous solution and preventing precipitation, thereby ensuring consistent reactivity.[2][10]

Reactivity Profile in Cross-Coupling Reactions

The synthetic utility of meta-bromobenzyl zinc reagents is most prominently displayed in transition metal-catalyzed cross-coupling reactions, particularly the Negishi coupling.[11] Their excellent functional group tolerance allows them to be coupled with a wide array of electrophiles.

The Negishi Cross-Coupling

The Negishi coupling forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate, typically catalyzed by a palladium or nickel complex.[11] meta-Bromobenzyl zinc reagents are effective nucleophiles in these transformations.

Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Negishi cross-coupling.

-

Catalyst Systems: Both palladium and nickel catalysts are effective.

-

Palladium: Standard catalysts include Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos), or pre-catalysts like Pd-PEPPSI-IPr. Palladium catalysts generally offer broader functional group tolerance and higher yields.[11][12]

-

Nickel: Simple nickel salts like Ni(acac)₂ or NiCl₂ combined with phosphine ligands can be used and are often more cost-effective.[11][13] They are particularly effective for coupling with aryl chlorides.

-

Cobalt: More recently, cobalt catalysts (e.g., CoCl₂) have emerged as a practical, low-cost alternative for coupling benzylic zinc reagents with aryl bromides and chlorides.[5]

-

-

Coupling Partners and Scope: meta-Bromobenzyl zinc reagents couple efficiently with a variety of sp²-hybridized electrophiles, including electron-rich, electron-poor, and sterically hindered aryl and heteroaryl bromides, chlorides, and tosylates.[5][13] The meta-bromo substituent on the benzylzinc reagent is well-tolerated and can serve as a handle for subsequent functionalization.

Table of Representative Cross-Coupling Reactions

The following table summarizes the typical scope and efficiency of cross-coupling reactions involving functionalized benzylic zinc reagents, which are representative of the reactivity expected from the meta-bromo analogue.

| Entry | Benzylic Zinc Reagent | Electrophile | Catalyst (mol%) | Product | Yield (%) | Reference |

| 1 | Benzylzinc chloride | 4-Bromobenzonitrile | CoCl₂ (5), isoquinoline (10) | 4-(benzyl)benzonitrile | 82 | [5] |

| 2 | 3-MeO-Benzylzinc chloride | 4-Chlorobenzonitrile | Ni(acac)₂ (5), PPh₃ (10) | 4-(3-methoxybenzyl)benzonitrile | 85 | [13] |

| 3 | 3-EtO₂C-Benzylzinc chloride | 4-Bromobenzonitrile | CoCl₂ (5), isoquinoline (10) | Ethyl 3-(4-cyanobenzyl)benzoate | 62 | [5] |

| 4 | Benzylzinc chloride | 2-Chloropyridine | Ni(acac)₂ (5), PPh₃ (10) | 2-Benzylpyridine | 91 | [13] |

| 5 | 3-CN-Benzylzinc chloride | 4-Iodoanisole | Pd(OAc)₂, SPhos (2) | 3-(4-methoxybenzyl)benzonitrile | 93 | [4] |

Note: The reactivity of the meta-bromobenzyl zinc reagent is expected to be similar to the examples shown, particularly entries 3 and 5 which feature electron-withdrawing groups.

Acylation Reactions

Beyond C(sp²)-C(sp³) bond formation, benzylic zinc reagents readily undergo copper- or iron-catalyzed acylation with acid chlorides to produce ketones in high yield. This provides a direct route to functionalized benzyl ketones.[4]

Mechanistic Considerations and the Influence of the meta-Bromo Substituent

The reactivity of a meta-bromobenzyl zinc reagent is governed by a combination of electronic and steric factors, as well as the specific reaction conditions.

Caption: Key factors influencing the reactivity of the reagent.

-

Electronic Effects: The bromine atom at the meta position acts as an electron-withdrawing group via induction. This slightly reduces the nucleophilicity of the benzylic carbon compared to an unsubstituted benzylzinc reagent. However, this effect is generally modest, and the reagents remain highly effective in cross-coupling reactions.[14] The high reactivity is largely retained because the C-Zn bond is highly polarized, and the transmetalation step to a transition metal catalyst is highly favorable.

-

Functional Group Handle: The primary significance of the meta-bromo substituent is its utility as a synthetic handle. After the initial cross-coupling reaction, the aryl bromide moiety remains intact, allowing for subsequent orthogonal transformations such as Suzuki, Heck, or Buchwald-Hartwig amination reactions, enabling the rapid construction of molecular complexity.

Conclusion

meta-Bromobenzyl zinc reagents are robust, versatile, and highly valuable intermediates in synthetic chemistry. Their preparation is straightforward and efficient, particularly from the corresponding chlorides using the LiCl-mediated zinc insertion method. They exhibit excellent stability for a benzylic organometallic and demonstrate exceptional reactivity and functional group tolerance in transition metal-catalyzed cross-coupling reactions. The presence of the meta-bromo substituent has a minimal negative impact on reactivity while providing a crucial functional handle for further synthetic elaboration. This predictable and reliable reactivity profile makes meta-bromobenzyl zinc reagents a powerful tool for professionals in academic research and industrial drug development.

References

-

A PREPARATION OF (5-CYANOPENTYL)ZINC(II) BROMIDE SOLUTION FOR USE IN A NEGISHI CROSS-COUPLING. Organic Syntheses, 2014 , 91, 350. [Link]

-

Nickel-catalyzed cross-coupling reactions of benzylic zinc reagents with aromatic bromides, chlorides and tosylates. Mosrin, M.; Knochel, P. Chemical Communications, 2009 , (18), 2553-2555. [Link]

-

Cross-Coupling of Benzylic Zinc Reagents, Preparation and Applications. Piller, F. M. Ph.D. Thesis, Ludwig-Maximilians-Universität München, 2011 . [Link]

-

LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Metzger, A.; Schade, M. A.; Knochel, P. Organic Letters, 2008 , 10(6), 1107-1110. [Link]

-

Negishi coupling. Wikipedia. [Link]

- Highly reactive zinc form, method for the production thereof, and use of the same. Knochel, P., et al. U.S.

-

Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Obi, A. P., et al. Journal of the American Chemical Society, 2021 , 143(30), 11576-11586. [Link]

-

A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides. Benischke, A. D., et al. Organic & Biomolecular Chemistry, 2016 , 14(10), 2919-2926. [Link]

-

Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Huo, S. Organic Letters, 2003 , 5(4), 423-425. [Link]

-

Aggregation of Organozinc Species in Solution and Their Reactivity. Fleckenstein, J. E. Ph.D. Thesis, Ludwig-Maximilians-Universität München, 2011 . [Link]

-

The Negishi Cross-Coupling Reaction. Denmark, S. E., et al. Group Meeting Presentation, 2014 . [Link]

-

Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Dai, X.; St. Jean, D. J., Jr.; Blower, P. J. Organic Letters, 2009 , 11(20), 4640-4643. [Link]

-

Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions. Nechayev, M., et al. ChemRxiv, 2023 . [Link]

Sources

- 1. US7759509B2 - Highly reactive zinc form, method for the production thereof, and use of the same - Google Patents [patents.google.com]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC10272C [pubs.rsc.org]

- 6. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Negishi coupling - Wikipedia [en.wikipedia.org]

- 12. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Thermodynamic Stability of (3-Bromobenzyl)zinc(II) Bromide in THF: A Technical Guide

Executive Summary

(3-Bromobenzyl)zinc(II) bromide is a functionalized organozinc reagent critical for cross-coupling reactions (e.g., Negishi coupling) where the preservation of the aryl bromide moiety is required for subsequent diversification.[1] Unlike its magnesium (Grignard) or lithium counterparts, this zinc reagent exhibits a high degree of chemoselectivity and thermodynamic stability in tetrahydrofuran (THF).

Key Technical Takeaway: The reagent is thermodynamically stable against metal-halogen exchange at the aryl position at ambient temperatures (

Thermodynamic Profile & Stability Mechanics

The Schlenk Equilibrium in THF

In THF, (3-bromobenzyl)zinc(II) bromide does not exist as a single monomeric species.[1] It is governed by the Schlenk equilibrium, which dictates its solution-state structure and reactivity.[1]

-

Solvent Effect: THF is a Lewis base that coordinates to the zinc center, stabilizing the monomeric species

.[1] -

LiCl Stabilization: When prepared using the Knochel method (Zn/LiCl), the reagent forms a zincate-like species or a highly soluble complex, typically represented as

.[1] The LiCl breaks up polymeric aggregates, increasing solubility and kinetic stability against precipitation.

Chemoselectivity (The "Meta-Bromo" Advantage)

A defining thermodynamic feature of this reagent is the inertness of the C(sp

-

vs. Grignards: A (3-bromobenzyl)magnesium reagent would rapidly undergo intermolecular halogen-metal exchange or scrambling, leading to polymerization.[1]

-

Zinc Inertness: The C--Zn bond is more covalent (less polarized) than C--Mg.[2] The activation energy required to insert zinc into the aryl bromide bond is significantly higher than for the benzylic bromide.[1][2] Consequently, the reagent is thermodynamically stable with respect to intramolecular or intermolecular aryl-zinc exchange at temperatures

.[1]

Decomposition Pathways

The stability is limited not by the aryl bromide, but by the benzylic zinc moiety itself.[1][2]

Comparative Stability Data

| Parameter | (3-Bromobenzyl)zinc(II) Bromide | (3-Bromobenzyl)magnesium Bromide |

| Solvent System | THF (often with LiCl) | Et |

| Working Temp. | ||

| > 1 week (with LiCl) | Minutes (Scrambling/Wurtz) | |

| Ar-Br Stability | Inert (Chemoselective) | Reactive (Exchange risk) |

| Primary Decay | Slow Wurtz Homocoupling | Wurtz Coupling & Polymerization |

Experimental Protocol: LiCl-Mediated Preparation

Reference: Adapted from Knochel et al. (Angew.[1][6][7] Chem. Int. Ed. 2006, 45, 6040).[1][8][9]

Objective: Prepare a 0.5 M solution of (3-bromobenzyl)zinc(II) bromide in THF.

Reagents

-

Zinc Dust: Activated (particle size < 10 µm).

-

LiCl: Anhydrous (dried at

under vacuum). -

1,2-Dibromoethane & TMSCl: Activators.[1]

Step-by-Step Workflow

-

Activation: In an argon-flushed Schlenk flask, suspend Zinc dust (1.5 equiv) and LiCl (1.5 equiv) in dry THF.

-

Chemical Etch: Add 5 mol% 1,2-dibromoethane. Heat to reflux for 30 seconds. Cool. Add 1 mol% TMSCl. Stir for 10 mins.

-

Why? Removes the oxide layer from the Zn surface, exposing reactive metal.

-

-

Insertion: Add the 3-bromobenzyl bromide (1.0 equiv) dropwise at

or RT.[1] -

Maturation: Stir at

for 1–2 hours. -

Filtration: Stop stirring to let excess Zn settle. Cannulate the supernatant through a syringe filter (under Argon) into a dry storage flask.

-

Titration: Titrate using Iodine (

) in THF to determine precise concentration.

Mechanistic Visualization (DOT Diagram)[1][2]

The following diagram illustrates the formation, equilibrium, and decomposition pathways.

Caption: Pathway analysis showing the oxidative insertion of Zinc, the Schlenk equilibrium in THF, and the primary decomposition risk (Wurtz coupling).

References

-

Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006).[8][9] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition. [Link][1][2]

-

Metzger, A., Schade, M. A., & Knochel, P. (2008). LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters. [Link]

-

Blümke, T. D., Piller, F. M., & Knochel, P. (2010).[7] Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl. Chemical Communications.[2][3][7] [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. youtube.com [youtube.com]

- 3. reddit.com [reddit.com]

- 4. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 9. Efficient synthesis of functionalized organozinc compounds by the direct insertion of zinc into organic iodides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to (3-bromobenzyl)zinc(II) bromide: Synthesis, Characterization, and Application in Cross-Coupling Chemistry

Abstract

This technical guide provides an in-depth exploration of (3-bromobenzyl)zinc(II) bromide, a pivotal organozinc reagent in modern synthetic chemistry. As this reagent is typically prepared and consumed in situ, it lacks a dedicated CAS number; therefore, this document focuses on its practical generation from its stable precursor, 3-bromobenzyl bromide, and its subsequent application, primarily in the context of the Nobel Prize-winning Negishi cross-coupling reaction. We will delve into the mechanistic underpinnings of its synthesis, provide validated, step-by-step experimental protocols, and discuss the critical parameters that ensure high reactivity and yield. This guide is intended for researchers and drug development professionals seeking to leverage the unique capabilities of functionalized benzylic organozinc reagents for the construction of complex molecular architectures.

The Strategic Role of Organozinc Reagents

Organozinc compounds hold a unique position in the pantheon of organometallic reagents. First prepared by Edward Frankland in 1848, they are known for their moderate reactivity, which strikes an effective balance between the high, often indiscriminate, reactivity of organolithium and Grignard reagents and the lower reactivity of other organometallics.[1][2] This characteristic makes them exceptionally tolerant of a wide array of sensitive functional groups, such as esters, nitriles, and ketones.[2] (3-bromobenzyl)zinc(II) bromide, a member of the heteroleptic (RZnX) class, exemplifies this utility, serving as a powerful nucleophilic building block for forming sp³-sp² carbon-carbon bonds.[1][3] Its primary application lies in palladium- or nickel-catalyzed cross-coupling reactions, which are foundational methods for synthesizing complex organic molecules.[3][4]

Chemical Identity and Physicochemical Properties

A crucial point of clarification for researchers is that (3-bromobenzyl)zinc(II) bromide is almost exclusively generated and used in situ (in the reaction vessel) and is not commercially available as an isolated, stable compound. Consequently, it does not have an assigned CAS number. The relevant chemical identifiers pertain to its primary precursor, 3-bromobenzyl bromide.

Table 1: Chemical Identifiers for 3-Bromobenzyl Bromide

| Identifier | Value | Source |

| CAS Number | 823-78-9 | [5][6][7] |

| Molecular Formula | C₇H₆Br₂ | [6][7][8] |

| Molecular Weight | 249.93 g/mol | [8] |

| IUPAC Name | 1-bromo-3-(bromomethyl)benzene | [7] |

| Synonyms | α,3-Dibromotoluene, m-Bromobenzyl bromide | [5][8] |

| InChIKey | ZPCJPJQUVRIILS-UHFFFAOYSA-N | [8] |

| Appearance | White to light yellow crystalline solid | [5][6] |

Table 2: Physicochemical Properties of Key Reagents

| Property | 3-Bromobenzyl Bromide | Zinc Bromide (ZnBr₂) |

| Melting Point | 40 - 44 °C | 394 °C |

| Boiling Point | 128 - 130 °C (at 12 mmHg) | 697 °C |

| Solubility | Soluble in organic solvents (THF, ether, CH₂Cl₂) | Highly soluble in water, ether, acetone, THF |

| Key Hazards | Lachrymator, causes skin burns and eye damage | Corrosive, causes severe skin burns and eye damage |

Data compiled from sources[5][6][9][10][11].

Synthesis and In Situ Generation

The successful application of (3-bromobenzyl)zinc(II) bromide is entirely dependent on its efficient preparation. The two most common and reliable methods are direct oxidative addition of metallic zinc and transmetalation from a corresponding Grignard reagent.

Precursor Synthesis: From 3-Bromotoluene

The starting material, 3-bromobenzyl bromide, is typically synthesized via free-radical bromination of 3-bromotoluene. This reaction involves the use of a bromine source, such as elemental bromine (Br₂), and a radical initiator like light (UV irradiation) or AIBN.[9] The reaction selectively occurs at the benzylic position due to the stability of the resulting benzylic radical.

Method A: Direct Insertion of Activated Zinc

The most direct route to benzylic zinc reagents is the oxidative addition of zinc metal into the carbon-bromine bond of the benzylic halide.[12] This is a heterogeneous reaction occurring on the surface of the zinc metal.

Causality of Activation: Commercial zinc powder is often passivated by a thin layer of zinc oxide, which impedes the reaction. Therefore, chemical activation is essential to expose a fresh, reactive metal surface.[12] Common activators include iodine (I₂), 1,2-dibromoethane, or trimethylsilyl chloride (TMSCl). The addition of lithium chloride (LiCl) is also widely used as it helps to solubilize the forming organozinc species from the metal surface, thereby accelerating the reaction.[12][13]

Method B: Transmetalation from a Grignard Reagent

An alternative, highly effective method involves a two-step process. First, the Grignard reagent, 3-bromobenzylmagnesium bromide, is prepared from 3-bromobenzyl bromide and magnesium turnings.[14] Subsequently, this Grignard reagent is treated with a zinc halide, typically anhydrous zinc bromide (ZnBr₂), in an ethereal solvent like THF.[15][16] The thermodynamic driving force for this transmetalation is the difference in electronegativity between magnesium and zinc, which favors the formation of the more covalent organozinc compound. This method is particularly useful when direct insertion proves sluggish and provides a homogenous solution of the organozinc reagent.

Figure 1: Key synthetic pathways for the in situ generation of (3-bromobenzyl)zinc(II) bromide.

Premier Application: The Negishi Cross-Coupling Reaction

The Negishi cross-coupling is a powerful and versatile C-C bond-forming reaction that couples an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[3][4] This reaction earned Ei-ichi Negishi a share of the 2010 Nobel Prize in Chemistry and is celebrated for its broad substrate scope and high functional group tolerance.[3]

The catalytic cycle involves three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) complex.[17]

-

Transmetalation: The organic group from the (3-bromobenzyl)zinc(II) bromide is transferred to the palladium center, displacing the bromide and forming a diorganopalladium(II) intermediate.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[17]

Figure 2: The generalized catalytic cycle for the Negishi cross-coupling reaction.

This methodology provides a reliable route to synthesize 3-substituted benzyl-arenes, a common structural motif in pharmaceuticals and materials science. The reaction tolerates a wide range of functional groups on both the organozinc reagent and the coupling partner.[18]

Validated Experimental Protocols

The following protocols are designed to be self-validating systems. Success is predicated on strict adherence to anhydrous and anaerobic conditions. All glassware must be oven- or flame-dried, and all solvents must be rigorously dried and degassed prior to use.

Protocol 5.1: In Situ Preparation of (3-bromobenzyl)zinc(II) bromide via Direct Insertion

Objective: To prepare a ~0.5 M solution of (3-bromobenzyl)zinc(II) bromide in THF.

Materials:

-

Zinc dust (<10 micron, activated)

-

Iodine (I₂)

-

3-Bromobenzyl bromide (CAS 823-78-9)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Zinc Activation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust (1.5 equivalents). Heat the flask under a high vacuum to remove any adsorbed water, then backfill with argon.

-

Add a small crystal of iodine (I₂) to the flask. Gently warm the flask until the purple vapor of iodine is visible, then allow it to cool. This step etches the zinc surface.

-

Reagent Addition: Add anhydrous THF via cannula to the flask. To this suspension, add a solution of 3-bromobenzyl bromide (1.0 equivalent) in anhydrous THF dropwise via a syringe pump over 30 minutes.

-

Reaction: An exotherm is typically observed. Maintain the reaction temperature at or below 40 °C using a water bath. Stir the mixture vigorously for 2-4 hours after the addition is complete. The disappearance of the shiny zinc metal and the formation of a grayish suspension indicates reaction progress.

-

Settling and Use: Stop stirring and allow the excess zinc to settle for 30-60 minutes. The supernatant solution of (3-bromobenzyl)zinc(II) bromide is now ready for use and can be transferred via cannula to the subsequent reaction. The concentration can be determined via titration if desired.[13][19]

Protocol 5.2: Palladium-Catalyzed Negishi Coupling with 4-Bromoanisole

Objective: To synthesize 1-(3-bromobenzyl)-4-methoxybenzene.

Materials:

-

(3-bromobenzyl)zinc(II) bromide solution (~0.5 M in THF, from Protocol 5.1)

-

4-Bromoanisole

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Catalyst Preparation: In a separate flame-dried Schlenk flask under argon, add Pd₂(dba)₃ (1.5 mol%) and SPhos (3.3 mol%). Add anhydrous THF and stir for 15 minutes at room temperature to form the active catalyst complex.

-

Electrophile Addition: Add 4-bromoanisole (1.0 equivalent) to the catalyst mixture.

-

Coupling Reaction: Transfer the prepared solution of (3-bromobenzyl)zinc(II) bromide (1.2 equivalents) via cannula to the flask containing the catalyst and electrophile at room temperature.

-

Monitoring: Stir the reaction mixture at room temperature or gentle heat (40-50 °C) and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Upon completion, cool the reaction to 0 °C and quench carefully by slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Safety, Handling, and Storage

Critical Safety Considerations:

-

Pyrophoricity and Reactivity: While generally less reactive than Grignard reagents, organozinc solutions can be pyrophoric, especially if the solvent evaporates. They react violently with water and protic solvents.[1] All manipulations must be conducted under a dry, inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[2]

-

Precursor Hazards: 3-Bromobenzyl bromide is a lachrymator and is corrosive.[5] It causes severe skin and eye irritation. Always handle it in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvent.

Storage:

-

The precursor, 3-bromobenzyl bromide, should be stored in a cool, dry, dark place away from moisture.[6]

-

The in situ prepared organozinc solution should be used immediately for best results. If short-term storage is necessary, it should be kept under an inert atmosphere at 0-4 °C, though gradual decomposition may occur.[19]

Conclusion

(3-bromobenzyl)zinc(II) bromide stands as a testament to the synthetic power and functional group tolerance of organozinc chemistry. While its transient, in situ nature precludes the assignment of a CAS number, its reliable generation through direct zinc insertion or transmetalation makes it an indispensable tool for constructing C(sp³)-C(sp²) bonds. Its application in the Negishi cross-coupling reaction, in particular, provides a robust and predictable pathway for the synthesis of complex benzylic structures that are of high interest to the pharmaceutical and materials science communities. Mastery of the anhydrous and anaerobic techniques detailed in this guide is paramount to harnessing the full synthetic potential of this versatile reagent.

References

-

Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press. [Link]

-

Wikipedia contributors. (2024). Organozinc chemistry. Wikipedia, The Free Encyclopedia. [Link]

-

Jackson, J. E., & Knecht, M. R. (2019). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 52(11), 3087–3097. [Link]

- Google Patents. (1998). Process for the preparation of an organozinc reagent. EP0946570A1.

-

Wikipedia contributors. (2024). Negishi coupling. Wikipedia, The Free Encyclopedia. [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

-

Organic Chemistry Portal. Negishi Coupling. [Link]

-

Krämer, C. S. (2011). New transition metal-catalyzed cross-coupling of benzylic zinc reagents,preparation and applications. Ludwig-Maximilians-Universität München. [Link]

-

Mol-Instincts. 3-Bromobenzyl bromide. CAS 823-78-9. [Link]

-

Gommermann, N. (2008). New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaromatics. Ludwig-Maximilians-Universität München. [Link]

-

Organic Syntheses. (5-Cyanopentyl)zinc(II) bromide. [Link]

-

PubChem. 3-Bromobenzyl bromide. CID 69979. [Link]

-

PrepChem. Preparation of 3-bromobenzyl bromide. [Link]

-

Oshima, K. (2007). Supporting Information for Zinc(II)-Catalyzed Grignard Addition to Ketones with RMgBr and RMgI. [Link]

-

PubChem. Zinc bromide. CID 10421208. [Link]

-

Organic Chemistry Portal. Zinc Bromide. [Link]

-

Royal Society of Chemistry. (2024). Zinc bromide: a general mediator for the ionothermal synthesis of microporous polymers via cyclotrimerization reactions. Journal of Materials Chemistry A. [Link]

-

Wikipedia contributors. (2024). Zinc bromide. Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (2019). Zinc (II) Bromide: An Overview of its Solution Chemistry and Recent Applications in Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3-Bromobenzyl Bromide: A Versatile Reagent for Pharmaceutical Intermediates and Beyond. [Link]

-

PubChem. 3-Bromobenzylmagnesium bromide. CID 16217187. [Link]

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. 유기아연 시약 [sigmaaldrich.com]

- 3. Negishi coupling - Wikipedia [en.wikipedia.org]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. 3-Bromobenzyl Bromide | 823-78-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-Bromobenzyl bromide | C7H6Br2 | CID 69979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 823-78-9(3-Bromobenzyl bromide) | Kuujia.com [kuujia.com]

- 9. prepchem.com [prepchem.com]

- 10. Zinc bromide | Br2Zn | CID 10421208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Zinc bromide - Wikipedia [en.wikipedia.org]

- 12. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 14. 3-Bromobenzylmagnesium bromide | C7H6Br2Mg | CID 16217187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. EP0946570A1 - Process for the preparation of an organozinc reagent - Google Patents [patents.google.com]

- 16. rsc.org [rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

Overview of organozinc reagents containing aryl bromide substituents

An In-Depth Technical Guide to Organozinc Reagents Containing Aryl Bromide Substituents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organozinc reagents bearing aryl bromide substituents represent a uniquely powerful class of intermediates in modern organic synthesis. Their moderate reactivity, exceptional functional group tolerance, and predictable chemoselectivity make them indispensable tools for constructing complex molecular architectures, particularly in the fields of pharmaceutical discovery and materials science. The presence of a bromine atom on the arylzinc scaffold offers a strategic advantage, serving as a versatile synthetic handle for subsequent, orthogonal cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, characterization, and application of these reagents, with a focus on field-proven insights and detailed, reliable protocols. We will delve into the mechanistic underpinnings of their formation, the nuances of achieving chemoselective transformations, and their strategic deployment in multi-step synthesis.

Part 1: The Strategic Value of Aryl(bromo)zinc Reagents

Organozinc compounds, first discovered by Edward Frankland in 1848, have evolved from chemical curiosities to cornerstone reagents in synthetic chemistry.[1] Unlike their more reactive organolithium and organomagnesium (Grignard) counterparts, the carbon-zinc bond possesses a higher degree of covalent character.[2] This fundamental property imparts a remarkable tolerance towards a wide array of sensitive functional groups, such as esters, nitriles, amides, and even ketones, eliminating the need for cumbersome protection-deprotection sequences that often plague complex syntheses.[3][4]

The true strategic power of an organozinc reagent containing an aryl bromide moiety—for instance, (4-bromophenyl)zinc bromide—lies in its dual nature. It acts as a robust carbon nucleophile via the C-Zn bond while retaining a reactive electrophilic site at the C-Br bond. This orthogonality is the key to elegant and efficient synthetic strategies, allowing for a programmed, stepwise construction of polysubstituted aromatic systems. A prime application is the Negishi cross-coupling reaction, where the organozinc component can be selectively coupled with a more reactive partner (e.g., an aryl iodide or triflate), leaving the bromine atom untouched for a subsequent Suzuki, Heck, or Buchwald-Hartwig reaction. This capability is of paramount importance in drug discovery, where the rapid generation of diverse molecular libraries around a common scaffold is essential for lead optimization.[5][6][7]

Part 2: Synthesis and Preparation of Aryl(bromo)zinc Reagents

The direct oxidative insertion of zinc metal into the C-Br bond of an aryl bromide is the most common and atom-economical method for preparing these reagents. However, the reaction is not trivial; commercial zinc powder is typically passivated by a layer of zinc oxide, rendering it inert.[8] Furthermore, the C-Br bond is significantly less reactive than a C-I bond.[9] Overcoming these hurdles requires specific activation of the zinc metal.

Mechanism of Zinc Activation: The Critical Role of Lithium Chloride

While highly active Rieke Zinc, prepared by the reduction of ZnCl₂ with an alkali metal, is effective, a more practical and widely adopted method for laboratory and industrial applications involves the in-situ activation of commercial zinc dust with lithium chloride (LiCl) in an ethereal solvent like tetrahydrofuran (THF).[4][9][10][11]

The mechanism of LiCl activation is a two-step process elegantly elucidated through surface microscopy studies.[12][13][14]

-

Oxidative Addition: The aryl bromide first reacts on the surface of the zinc metal to form an insoluble ArZnBr species. In the absence of an additive, this is often the rate-limiting step for aryl bromides.

-

Solubilization: LiCl plays the crucial role of breaking down the insoluble organozinc aggregates on the metal surface. It coordinates to the newly formed ArZnBr, creating a soluble "ate" complex, such as Li[ArZnBrCl].[2][12][15][16] This complexation clears the passivated surface, exposing fresh zinc metal for further reaction and dramatically accelerating the overall rate of formation.[12][14]

The overall workflow for this powerful synthetic transformation is depicted below.

Caption: Workflow for LiCl-mediated synthesis of aryl(bromo)zinc reagents.

Table 1: Comparison of Zinc Activation Methods

| Activation Method | Precursor | Key Additives | Typical Conditions | Advantages | Disadvantages |

| LiCl-Mediated | Commercial Zn Dust | LiCl, I₂ (cat.), TMSCl (cat.) | THF, 25-50 °C | Operationally simple, cost-effective, scalable, high functional group tolerance.[4] | Can be sluggish for very unreactive bromides. |

| Rieke® Zinc | ZnCl₂ | Li, Naphthalene (cat.) | THF, 25 °C | Extremely high reactivity, effective for unreactive bromides and chlorides.[9][11] | Requires preparation of the active metal, pyrophoric nature requires stringent handling.[10][11] |

| Cobalt Catalysis | Commercial Zn Dust | CoBr₂ (cat.) | Acetonitrile/Pyridine | Mild conditions, alternative to LiCl.[3] | Requires removal of transition metal catalyst. |

Part 3: Experimental Protocols and Characterization

Trustworthy protocols are self-validating. The following procedures include key observational details and validation steps to ensure success.

Protocol 1: LiCl-Mediated Synthesis of (4-bromophenyl)zinc bromide

Materials:

-

1,4-Dibromobenzene (11.8 g, 50.0 mmol, 1.0 equiv)

-

Zinc dust (<10 µm, 4.9 g, 75.0 mmol, 1.5 equiv)

-

Lithium chloride (2.1 g, 50.0 mmol, 1.0 equiv)

-

Iodine (a few crystals, as indicator)

-

1,2-Dibromoethane (0.5 mL, activator)

-

Anhydrous Tetrahydrofuran (THF, 100 mL)

Procedure:

-

Glassware Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet is oven-dried and allowed to cool to room temperature under a stream of argon.

-

Reagent Loading: Under a positive pressure of argon, add the zinc dust and lithium chloride to the flask. The LiCl should be dried in an oven (140 °C) for at least 4 hours and cooled in a desiccator prior to use.

-

Zinc Activation: Add 20 mL of anhydrous THF. To the stirring suspension, add the 1,2-dibromoethane and a few crystals of iodine. The mixture should be gently warmed with a heat gun until the color of the iodine disappears and bubbles of ethylene are observed. This indicates the activation of the zinc surface.

-

Substrate Addition: Dissolve the 1,4-dibromobenzene in the remaining 80 mL of anhydrous THF and add it to the activated zinc suspension via a cannula.

-

Reaction: Heat the reaction mixture to 45-50 °C using an oil bath. The reaction is typically exothermic. Monitor the progress by taking small aliquots, quenching with saturated NH₄Cl, extracting with ethyl acetate, and analyzing by GC-MS. The reaction is generally complete within 3-4 hours.

-

Completion and Storage: Once the starting material is consumed, allow the mixture to cool to room temperature. Let the excess zinc dust settle for 1-2 hours. The resulting greyish supernatant contains the (4-bromophenyl)zinc bromide solution. This solution should be used directly or can be carefully transferred via cannula to a storage flask under argon.

Protocol 2: Iodometric Titration of the Organozinc Reagent

Determining the precise molarity of the organozinc solution is critical for achieving high yields and reproducibility in subsequent reactions.

Materials:

-

Iodine (I₂, ~127 mg, 0.5 mmol, accurately weighed)

-

Anhydrous Lithium Chloride (LiCl)

-

Anhydrous THF

-

Organozinc solution from Protocol 1

-

1.0 mL syringe

Procedure:

-